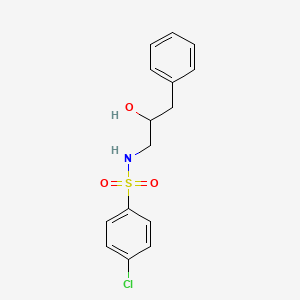

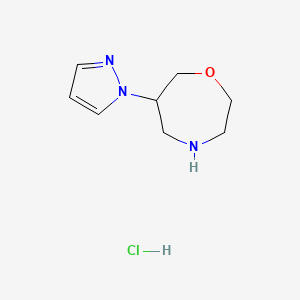

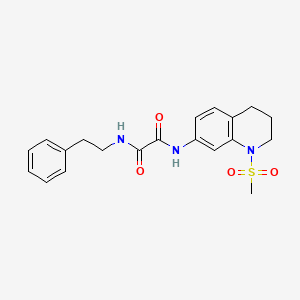

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H13ClN2O4S . It has an average mass of 292.739 Da and a monoisotopic mass of 292.028442 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized by reacting N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide” includes 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . The compound has a polar surface area of 104 Ų and a molar refractivity of 67.9±0.4 cm³ .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ and a molar volume of 205.9±3.0 cm³ . It has a polarizability of 26.9±0.5 10^-24 cm³ and a surface tension of 53.8±3.0 dyne/cm .科学的研究の応用

Synthesis and Bioactivity

Design and Synthesis for Anticancer Applications

A study highlighted the synthesis of sulfonamide derivatives, including structures similar to 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide, which showed cytotoxic activities against cancer cells. These compounds demonstrated significant inhibition of carbonic anhydrase (CA) IX and XII, which are enzymes involved in tumor growth and metastasis. The research suggests the potential of these compounds in developing novel anticancer agents (Gul et al., 2016).

Development as Progesterone Receptor Antagonists

Another study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, structurally related to the chemical , as nonsteroidal progesterone receptor (PR) antagonists. These compounds are explored for treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, demonstrating the versatility of sulfonamide derivatives in medical research (Yamada et al., 2016).

Antimicrobial and Antifungal Activities

- Synthesis for Antimicrobial and Antifungal Screening: Research on novel azetidin-2-ones containing sulfonamide groups, similar to the compound of interest, showed potent antifungal activity against Aspergillus niger and Aspergillus flavus. These findings indicate the potential of these compounds in developing new antimicrobial and antifungal agents (Gupta & Halve, 2015).

Sensor Development and Bioimaging

- Chemosensing Probe for Sn2+ Ions: A study demonstrated the use of a sulfonamide-based compound as a chemosensing probe for the selective and sensitive detection of Sn2+ ions in an aqueous solution. This research showcases the application of sulfonamide derivatives in developing sensors for environmental monitoring and bioimaging applications (Ravichandiran et al., 2020).

Enzyme Inhibition for Therapeutic Purposes

- Inhibition of Carbonic Anhydrase for Cancer Therapy: Ureido-substituted benzenesulfonamides, closely related to this compound, have been found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. This illustrates the compound's relevance in researching targeted cancer therapies (Pacchiano et al., 2011).

特性

IUPAC Name |

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREUTEWTIUHEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)

![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)

![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)

![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)